

# Application Notes: Measuring Iptacopan's Pharmacodynamic Effect Using the Wieslab® Complement Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Iptacopan** (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway (AP).[1] By selectively targeting Factor B, **Iptacopan** effectively blocks the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement system and the subsequent downstream effects, including the formation of the membrane attack complex (MAC).[2][3] This targeted mechanism makes **Iptacopan** a promising therapeutic for complement-mediated diseases.[3][4] The Wieslab® complement assay is a functional enzyme immunoassay that provides a valuable tool for assessing the pharmacodynamic (PD) effect of **Iptacopan** by quantifying the activity of the alternative complement pathway.[5]

# **Principle of the Wieslab® Assay**

The Wieslab® Complement assay is an enzyme-linked immunosorbent assay (ELISA) that mimics the in-vivo activation of the complement system on a microtiter plate.[6][7] The wells are coated with specific activators of the alternative pathway. When a serum sample is added, the alternative pathway is activated, leading to the formation of the C5b-9 complex (MAC). The amount of C5b-9 generated, which is proportional to the functional activity of the pathway, is then detected using a specific alkaline phosphatase-labeled antibody that recognizes a



neoantigen exposed on the C5b-9 complex.[6][8] The color intensity, measured as optical density (OD), directly correlates with the level of complement activation.[6]

## **Application for Iptacopan Pharmacodynamics**

The Wieslab® AP assay is a crucial tool for evaluating the in-vitro and ex-vivo inhibitory activity of **lptacopan**. By measuring the reduction in AP-mediated C5b-9 formation in the presence of **lptacopan**, researchers can:

- Determine the potency (e.g., IC50) of Iptacopan.
- Assess the dose-dependent inhibition of the alternative pathway in clinical trials.[9]
- Monitor the duration and sustainability of the pharmacodynamic effect of **Iptacopan**.[1][9]
- Correlate the level of AP inhibition with clinical outcomes and other biomarker data.

# Iptacopan's Mechanism of Action and the Wieslab Assay Workflow

The following diagrams illustrate the mechanism of **Iptacopan** and the experimental workflow of the Wieslab assay.





Iptacopan's Mechanism of Action in the Alternative Complement Pathway

Click to download full resolution via product page

Caption: **Iptacopan** inhibits Factor B, preventing the formation of the AP C3 convertase and blocking the amplification loop.





Click to download full resolution via product page



Caption: A stepwise workflow for determining alternative pathway activity using the Wieslab® assay.

## **Quantitative Data Summary**

The following tables summarize the pharmacodynamic effects of **Iptacopan** as measured by the Wieslab® assay and other relevant biomarkers from clinical studies.

Table 1: Dose-Dependent Inhibition of Alternative Pathway Activity by **Iptacopan** in Healthy Volunteers (Single Ascending Dose)[9]

| Iptacopan Dose | Mean Inhibition at 2 hours post-dose | Sustained Inhibition<br>(>80%) Duration |
|----------------|--------------------------------------|-----------------------------------------|
| 5 mg           | < 81%                                | Not specified                           |
| > 5 mg         | > 81%                                | Dose-dependent                          |
| 100 mg         | > 81%                                | > 12 hours                              |
| 200 mg         | > 81%                                | > 12 hours                              |
| 400 mg         | > 81%                                | > 12 hours                              |

Table 2: Inhibition of Alternative Pathway Activity by **Iptacopan** in Healthy Volunteers (Multiple Ascending Doses)[1]

| Iptacopan Dose (BID) | Mean Inhibition during treatment |  |
|----------------------|----------------------------------|--|
| 25 mg - 200 mg       | > 60% (sustained)                |  |
| 200 mg               | > 80% (greatest inhibition)      |  |

Table 3: Effect of **Iptacopan** on Complement Biomarkers in a Phase 2 Study in C3 Glomerulopathy Patients[10]



| Biomarker                                          | Baseline<br>(Geometric Mean) | Day 84 (Geometric<br>Mean) | % Reduction |
|----------------------------------------------------|------------------------------|----------------------------|-------------|
| Urine Protein-to-<br>Creatinine Ratio (<br>g/mol ) | 401.9                        | 220.1                      | 45%         |

Table 4: Effect of **Iptacopan** on Complement Biomarkers in a Phase 2 Study in IgA Nephropathy Patients[11]

| Biomarker                  | Treatment Arm | Result              |
|----------------------------|---------------|---------------------|
| Plasma Bb                  | Iptacopan     | Sustained reduction |
| Serum Wieslab® AP Activity | Iptacopan     | Sustained reduction |
| Urinary C5b-9              | Iptacopan     | Sustained reduction |

### **Protocols**

# Protocol 1: Ex Vivo Determination of Iptacopan-Mediated Inhibition of the Alternative Complement Pathway

Objective: To quantify the inhibitory effect of **Iptacopan** on the alternative complement pathway in human serum using the Wieslab® Complement System Alternative Pathway kit.

#### Materials:

- Wieslab® Complement System Alternative Pathway Kit (including AP-coated microtiter strips, Diluent AP, Wash Solution, Conjugate, Substrate, Positive Control, Negative Control)
- Human serum samples (collected and handled properly to prevent in vitro complement activation)[7][12]
- Iptacopan stock solution of known concentration
- Precision pipettes and tips



- Microplate reader capable of measuring absorbance at 405 nm
- 37°C incubator
- Distilled water

#### Procedure:

- Reagent Preparation:
  - Allow all kit components and serum samples to equilibrate to room temperature.
  - Prepare the wash solution by diluting the concentrated stock as per the kit instructions.
  - Reconstitute the positive and negative controls according to the manufacturer's protocol.
- Sample Preparation:
  - Spike human serum with varying concentrations of Iptacopan or vehicle control.
  - It is crucial to perform a dose-response curve to determine the IC50. A suggested starting range for Iptacopan could be from 0.1 nM to 10 μM.
  - For clinical trial samples, serum should be collected from subjects at various time points post-**Iptacopan** administration.
- Assay Protocol:
  - Dilute the serum samples (both Iptacopan-treated and controls) 1:18 with the Diluent AP (e.g., 20 μL serum + 340 μL Diluent AP).[7]
  - $\circ$  Add 100  $\mu$ L of the diluted samples, positive control, and negative control to the appropriate wells of the AP-coated microtiter plate.
  - Incubate the plate for 60 minutes at 37°C.
  - Wash the wells three times with the prepared wash solution.



- Add 100 μL of the Conjugate (alkaline phosphatase-labeled anti-C5b-9 antibody) to each well.
- Incubate for 30 minutes at room temperature.
- Wash the wells three times with the wash solution.
- Add 100 μL of the Substrate to each well.
- Incubate at room temperature for 30 minutes, protected from light.
- Read the absorbance at 405 nm using a microplate reader.
- Data Analysis:
  - Subtract the mean absorbance of the blank (Diluent AP only) from all other readings.
  - Calculate the percentage of complement activity for each sample using the following formula: % Activity = [(OD\_Sample - OD\_Negative\_Control) / (OD\_Positive\_Control -OD\_Negative\_Control)] \* 100
  - Calculate the percentage of inhibition for **Iptacopan**-treated samples: % Inhibition = 100 % Activity
  - Plot the % inhibition against the log of Iptacopan concentration and fit a four-parameter logistic curve to determine the IC50 value.

# Protocol 2: Sample Handling and Collection for Wieslab® Assay

Objective: To ensure the integrity of serum samples for accurate measurement of complement activity.

#### Procedure:

- Blood Collection:
  - Collect a minimum of 5 mL of whole blood using aseptic venipuncture. [7][8]



- Use serum collection tubes without any additives that might interfere with complement activation.
- Serum Separation:
  - Allow the blood to clot at room temperature (20-25°C) for 60-65 minutes.[7][8]
  - Centrifuge the samples to separate the serum.
  - Carefully transfer the cell-free serum to a clean, tightly sealed tube. [7][8]
- Storage:
  - For immediate use, samples can be stored at 2-8°C.
  - For long-term storage or transport, freeze the serum at -70°C or lower.[7][8]
  - Avoid repeated freeze-thaw cycles as this can affect complement activity.
  - Do not use hemolyzed, icteric, or lipemic sera.[7][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pardon Our Interruption [medcommshydhosting.com]
- 2. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. Alternative Complement Pathway Inhibition With Iptacopan for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [medcommshydhosting.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]



- 7. ibl-america.com [ibl-america.com]
- 8. veritastk.co.jp [veritastk.co.jp]
- 9. ashpublications.org [ashpublications.org]
- 10. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results of a randomized double-blind placebo-controlled Phase 2 study propose iptacopan as an alternative complement pathway inhibitor for IgA nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibl-america.com [ibl-america.com]
- To cite this document: BenchChem. [Application Notes: Measuring Iptacopan's Pharmacodynamic Effect Using the Wieslab® Complement Assay]. BenchChem, [2025].
  [Online PDF]. Available at: [https://www.benchchem.com/product/b608621#using-wieslab-assay-to-determine-iptacopan-s-pharmacodynamic-effect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com